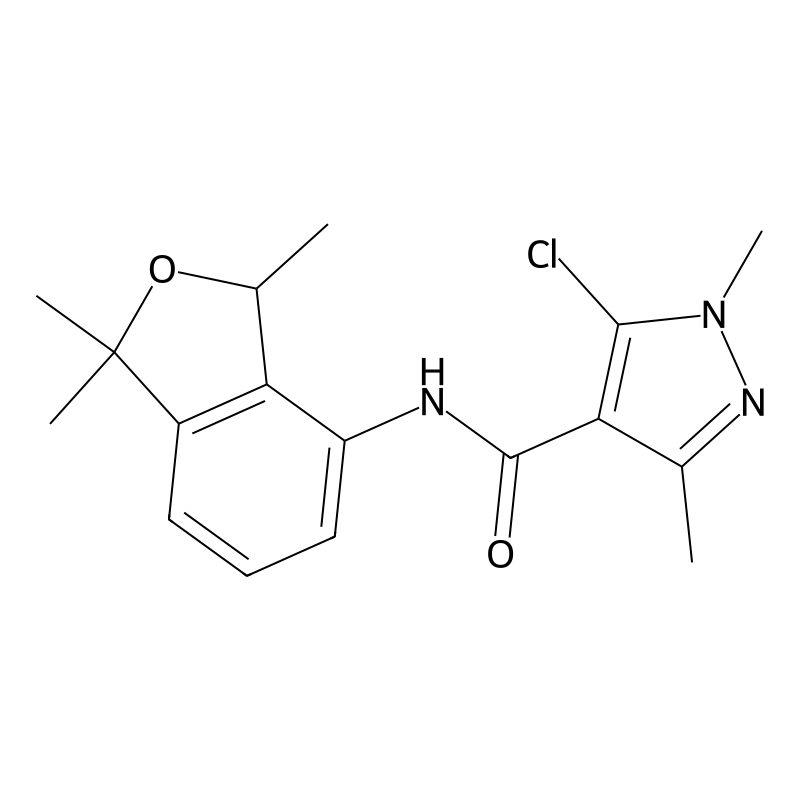

Furametpyr

Content Navigation

Furametpyr (CAS 123572-88-3) overcomes low-solubility challenges of older SDHI fungicides. Its 225 mg/L water solubility allows granular seedling box and submerged paddy formulations without excess co-solvents. • Targeted SDHI action against Rhizoctonia solani, superior to validamycin. • Moderate 69.6-day soil half-life ensures degradation before harvest, meeting strict export residue limits. • Batch-consistent supply for agrochemical formulation and field research.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Furametpyr (CAS: 123572-88-3) is a highly active pyrazolecarboxamide fungicide that functions as a succinate dehydrogenase inhibitor (SDHI) within the fungal mitochondrial respiratory chain [1]. In agricultural procurement and agrochemical formulation, it is primarily selected for its targeted efficacy against Basidiomycetes, particularly Rhizoctonia solani, the causal agent of rice sheath blight [2]. Beyond its target affinity, furametpyr is distinguished from many other agrochemicals by its relatively high thermodynamic water solubility of 225 mg/L at 25 °C [3]. This physicochemical property facilitates versatile formulation strategies, allowing the compound to be effectively deployed in granular seedling box treatments and submerged paddy applications without requiring excessive organic co-solvents [2].

Research Fit

Substituting furametpyr with older non-SDHI standards like validamycin or other in-class SDHIs such as boscalid or thifluzamide often compromises either field efficacy or formulation stability [1]. While validamycin is a traditional treatment for sheath blight, it lacks the extended systemic residual control provided by modern SDHIs [1]. Furthermore, substituting furametpyr with other SDHIs introduces significant processability challenges; for instance, many alternative SDHIs and common rice agrochemicals (e.g., pyribenzoxim, methiozolin) possess extremely low aqueous solubilities (typically below 5 mg/L), necessitating complex, solvent-heavy emulsifiable concentrate systems [2]. Additionally, generic substitution with highly persistent triazoles or older compounds like tricyclazole can lead to severe regulatory compliance issues due to prolonged soil half-lives, whereas furametpyr offers a balanced degradation profile suitable for strict export residue limits [3].

Substitution Risk

References

Aqueous Solubility for Formulation Compatibility

A critical differentiator for furametpyr in agrochemical manufacturing is its thermodynamic water solubility of 225 mg/L at 25 °C[1]. This is substantially higher than many competing agrochemicals utilized in similar crop systems, such as pyribenzoxim (3.0 mg/L) and methiozolin (1.6 mg/L)[1]. This elevated solubility allows formulators to design aqueous-based suspensions and granular formulations that disperse readily in submerged environments, such as rice paddies, without relying heavily on volatile organic solvents.

| Evidence Dimension | Thermodynamic water solubility at 25 °C |

| Target Compound Data | 225 mg/L |

| Comparator Or Baseline | Pyribenzoxim (3.0 mg/L); Methiozolin (1.6 mg/L) |

| Quantified Difference | >75-fold higher aqueous solubility than standard low-solubility pesticides |

| Conditions | Standard aqueous solubility assessment at 25 °C |

Higher water solubility simplifies the manufacturing of granular and submerged-application formulations, reducing the need for expensive and hazardous organic co-solvents.

Environmental Dissipation and Soil Half-Life

Furametpyr exhibits a moderate environmental persistence, with a recorded dissipation half-life (DT50) of 69.6 days in paddy soil [1]. This contrasts favorably with other persistent agrochemicals used in similar operational contexts, such as the triazole mefentrifluconazole (DT50 up to 611 days) or tricyclazole (DT50 ~305 days) [1]. The ~70-day half-life provides a balanced degradation profile that maintains efficacy during the critical crop growth stages while preventing long-term soil accumulation.

| Evidence Dimension | Soil dissipation half-life (DT50) |

| Target Compound Data | 69.6 days in paddy soil |

| Comparator Or Baseline | Mefentrifluconazole (up to 611 days); Tricyclazole (~305 days) |

| Quantified Difference | 4.3x to 8.7x faster degradation in soil |

| Conditions | Field paddy soil dissipation tracking |

Predictable, moderate soil degradation ensures compliance with strict environmental carryover regulations and export residue limits, minimizing regulatory risk for large-scale agricultural operations.

Mammalian Excretion Profile and Handling Safety

Due to its relatively high aqueous solubility, furametpyr is rapidly processed and excreted in mammalian models. In toxicokinetic studies using rats, highly water-soluble compounds like furametpyr (225 mg/L) are predominantly excreted through urine, preventing tissue bioaccumulation [1]. In contrast, low-solubility agrochemicals such as pyribenzoxim (3.0 mg/L) or pyriproxyfen are primarily excreted via feces, often indicating slower systemic clearance [1].

| Evidence Dimension | Primary mammalian excretion route |

| Target Compound Data | Predominantly urinary excretion |

| Comparator Or Baseline | Pyribenzoxim / Pyriproxyfen (Predominantly fecal excretion) |

| Quantified Difference | Shift from slow fecal clearance to rapid urinary clearance |

| Conditions | In vivo mammalian toxicokinetic tracking (rat model) |

Rapid urinary clearance reduces the risk of bioaccumulation in operators, supporting a more favorable occupational safety and toxicological profile during manufacturing and application.

Aqueous and Granular Agrochemical Formulation

Utilizing furametpyr's 225 mg/L water solubility to develop seedling box granules and submerged paddy treatments that require fewer organic solvents than alternatives based on low-solubility SDHIs [1].

Targeted Basidiomycete Crop Protection

Deploying furametpyr as the primary active ingredient in rice sheath blight management programs where pathogen pressure requires the high potency of a targeted SDHI, outperforming older standards like validamycin [2].

Low-Residue Export Agriculture

Integrating furametpyr into late-stage integrated pest management (IPM) cycles where its moderate 69.6-day soil half-life ensures sufficient degradation before harvest, meeting strict international residue limits[3].

Application Fit Matrix

References

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

2: Nagahori H, Yoshino H, Tomigahara Y, Isobe N, Kaneko H, Nakatsuka I. Metabolism of furametpyr. 2. (14)C excretion, (14)C concentrations in tissues, and amounts of metabolites in rats. J Agric Food Chem. 2000 Nov;48(11):5760-7. PubMed PMID: 11087551.

3: Nagahori H, Yoshino H, Tomigahara Y, Isobe N, Kaneko H, Nakatsuka I. Metabolism of furametpyr. 1. Identification of metabolites and in vitro biotransformation in rats and humans. J Agric Food Chem. 2000 Nov;48(11):5754-9. PubMed PMID: 11087550.

4: Dong F, Chen X, Liu X, Xu J, Li Y, Shan W, Zheng Y. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. J Chromatogr A. 2012 Nov 2;1262:98-106. doi: 10.1016/j.chroma.2012.08.100. Epub 2012 Sep 5. PubMed PMID: 22999200.

5: Shen Y, Li Z, Ma Q, Wang C, Chen X, Miao Q, Han C. Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry. J Agric Food Chem. 2016 May 18;64(19):3901-7. doi: 10.1021/acs.jafc.6b00530. Epub 2016 May 3. PubMed PMID: 27112545.

Explore Compound Types